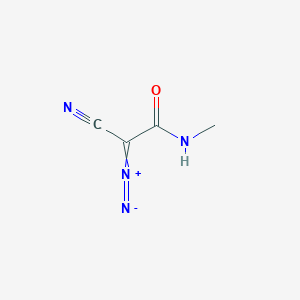
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate is a chemical compound with a unique structure that includes a cyano group, a diazonium group, and a methylamino group
Preparation Methods
The synthesis of 2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate typically involves the reaction of cyanoacetamide with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyano group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Cyano-2-diazonio-1-(methylamino)ethen-1-olate include:
2-Cyano-2-diazonio-1-ethoxyethenolate: This compound has an ethoxy group instead of a methylamino group.
2-Cyano-2-diazonio-1-(ethylamino)ethen-1-olate: This compound has an ethylamino group instead of a methylamino group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties.
Properties
CAS No. |
91679-52-6 |
|---|---|
Molecular Formula |
C4H4N4O |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
2-cyano-2-diazo-N-methylacetamide |
InChI |
InChI=1S/C4H4N4O/c1-7-4(9)3(2-5)8-6/h1H3,(H,7,9) |
InChI Key |
LIKUCCLMIOZGDR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=[N+]=[N-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)

![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)

![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

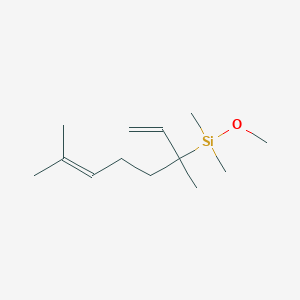
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
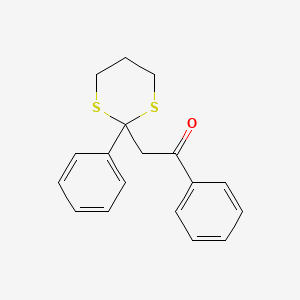
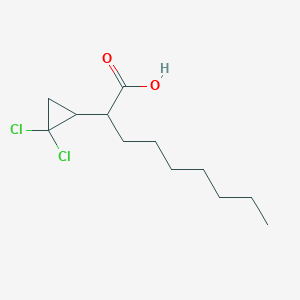
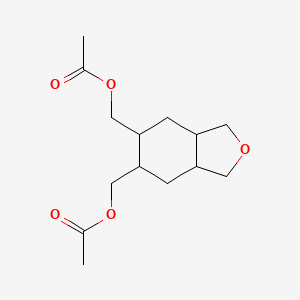
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
